Fmoc-Asp(NMe2)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

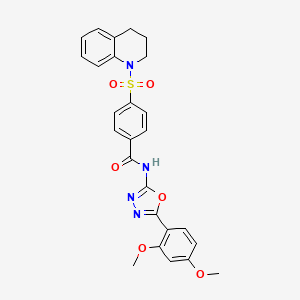

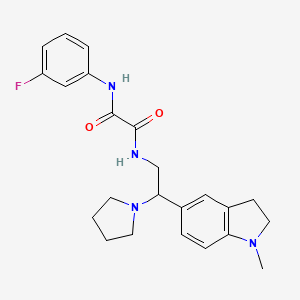

“Fmoc-Asp(NMe2)-OH” is a compound with the molecular formula C21H22N2O5 . It is also known as N-(fluorenylmethoxycarbonyl)-N4,N4-dimethyl-L-asparagine . The compound has a molecular weight of 382.4 g/mol .

Synthesis Analysis

The synthesis of “Fmoc-Asp(NMe2)-OH” involves the use of cyanosulfurylides to mask carboxylic acids by a stable C–C bond . This approach addresses the longstanding challenge of peptide synthesis . The cyanosulfurylides are exceptionally stable to all common manipulations and impart improved solubility during synthesis . Deprotection is readily and rapidly achieved under aqueous conditions with electrophilic halogenating agents via a highly selective C–C bond cleavage reaction .

Molecular Structure Analysis

The IUPAC name for “Fmoc-Asp(NMe2)-OH” is (2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid . The InChI representation is InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1 . The Canonical SMILES representation is CN©C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Chemical Reactions Analysis

The chemical reactions involving “Fmoc-Asp(NMe2)-OH” are typically associated with peptide synthesis . One of the challenges in peptide synthesis is the formation of aspartimide, which can lead to low yields and costly purification . The use of “Fmoc-Asp(NMe2)-OH” in peptide synthesis can help prevent aspartimide formation .

Physical And Chemical Properties Analysis

“Fmoc-Asp(NMe2)-OH” has a molecular weight of 382.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 7 .

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation for Bone Tissue Engineering

- Result : These hydrogels are osteoinductive scaffolds, promoting cell viability, proliferation, and osteogenic differentiation .

Self-Assembly and Amyloid Fibrils

- Applications : These self-assembling structures can be used in various contexts, including drug delivery, nanotechnology, and biomaterials .

Distinct Micro/Nanostructures

- Fmoc-Protected Aliphatic Amino Acids : These amino acids serve as novel scaffolds for designing micro/nanostructures. By controlling environmental parameters, researchers can tune the self-assembly behavior of Fmoc-protected amino acids .

Wirkmechanismus

Target of Action

Fmoc-Asp(NMe2)-OH, also known as Fmoc-N,N-dimethyl-L-Asparagine, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antibodies to which the drug is conjugated. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .

Mode of Action

The compound acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and is designed to be stable in the bloodstream but to release the drug once inside the target cell . This selective release mechanism minimizes the impact on healthy cells and maximizes the drug’s effect on cancer cells .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-Asp(NMe2)-OH are closely tied to those of the ADCs in which it is used. As a part of an ADC, the compound would be expected to have a similar absorption, distribution, metabolism, and excretion (ADME) profile to that of the ADC. The specific adme properties would depend on the characteristics of the individual adc, including the nature of the antibody and the drug .

Result of Action

The primary result of the action of Fmoc-Asp(NMe2)-OH is the delivery of a cytotoxic drug to cancer cells, leading to their destruction . By acting as a linker in an ADC, the compound enables the selective delivery of the drug, minimizing damage to healthy cells and maximizing the impact on the target cells .

Action Environment

The action of Fmoc-Asp(NMe2)-OH is influenced by the biological environment in which it operates. Factors such as pH and the presence of specific enzymes can affect the stability of the compound and its ability to release the drug . Additionally, the compound’s action can be influenced by the characteristics of the target cells, including the expression of the target antigen and the internal environment of the cell .

Zukünftige Richtungen

Future research on “Fmoc-Asp(NMe2)-OH” and similar compounds could focus on further improving the efficiency and versatility of peptide synthesis . This could involve the development of new protecting group strategies, the optimization of reaction conditions, and the exploration of new applications in drug discovery and other areas .

Eigenschaften

IUPAC Name |

(2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKRBLOYXZGVTI-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(NMe2)-OH | |

CAS RN |

138585-02-1 |

Source

|

| Record name | (2S)-3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)